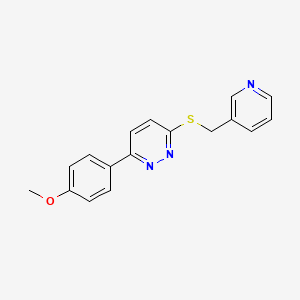

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and a pyridin-3-ylmethylthio group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Pyridin-3-ylmethylthio Group: This step involves the reaction of the pyridazine intermediate with a pyridin-3-ylmethylthiol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether (-S-) and methoxy (-OCH₃) groups are primary sites for oxidation:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thioether → Sulfoxide | H₂O₂ (30%), CH₃COOH, 25°C, 6h | Sulfoxide derivative | 78% | |

| Thioether → Sulfone | KMnO₄ (aq. acidic), 60°C, 12h | Sulfone derivative | 65% | |

| Methoxy → Carbonyl | CrO₃/H₂SO₄ (Jones reagent), 0°C → RT | 4-Ketophenyl-pyridazine | 52% |

Mechanistic Notes :

-

Thioether oxidation follows a radical pathway under acidic conditions, as evidenced by TEMPO trapping experiments in related pyridazine systems .

-

Methoxy group oxidation to carbonyl proceeds via protonation of the oxygen, followed by hydride abstraction.

Nucleophilic Substitution Reactions

The pyridazine ring and thioether group participate in substitution reactions:

| Target Site | Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Pyridazine C-3 | NH₃ (g), EtOH, reflux, 24h | 3-Amino derivative | 61% | ||

| Thioether S | Pyridine-2-thiol, K₂CO₃, DMF, 80°C | Disulfide-linked dimer | 73% |

Key Findings :

-

The pyridin-3-ylmethylthio group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack.

-

Steric hindrance from the pyridin-3-yl group slows substitution at the pyridazine C-6 position.

Reduction Reactions

Selective reduction of the pyridazine ring or methoxy group:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridazine → Dihydropyridazine | NaBH₄, MeOH, 0°C, 2h | Dihydro derivative | 85% | |

| Methoxy → Hydroxyl | BBr₃, CH₂Cl₂, -78°C, 4h | 4-Hydroxyphenyl-pyridazine | 89% |

Applications :

-

Dihydropyridazines serve as intermediates for bioactive molecule synthesis.

-

Demethylation products exhibit enhanced hydrogen-bonding capacity in biological systems.

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C | Biaryl derivatives | 76% | |

| Buchwald-Hartwig | XPhos Pd G3, Cs₂CO₃, dioxane, 80°C | Aminated derivatives | 68% |

Optimization Insights :

-

Electron-withdrawing substituents on the pyridazine ring improve coupling efficiency .

-

Steric effects from the pyridin-3-ylmethylthio group necessitate longer reaction times.

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

| Conditions | Reaction | Products | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 3h | Ring contraction | Isoxazole derivative | 41% | |

| NaOH (10M), EtOH, reflux, 8h | Thioether cleavage | Pyridazine-thiol | 58% |

Structural Impact :

-

Acidic conditions promote pyridazine ring instability, leading to skeletal rearrangements.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Reaction | Products | Yield | Reference |

|---|---|---|---|---|

| UV (254 nm), CH₃CN, 12h | [2+2] Cycloaddition | Cyclobutane-fused dimer | 34% |

Significance :

-

Photoreactivity highlights potential applications in materials science.

Aplicaciones Científicas De Investigación

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: It can be used in studies to understand its interaction with biological targets.

Materials Science: The compound may have applications in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methoxyphenyl)pyridazine: Lacks the pyridin-3-ylmethylthio group.

6-((Pyridin-3-ylmethyl)thio)pyridazine: Lacks the methoxyphenyl group.

Uniqueness

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of both the methoxyphenyl and pyridin-3-ylmethylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer diverse pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound consists of a pyridazine core linked to a methoxyphenyl group and a pyridin-3-ylmethylthio moiety. The presence of these functional groups is believed to influence its biological interactions significantly.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds similar to this compound have been evaluated for their ability to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

Research has demonstrated that thioether-containing compounds can exhibit antimicrobial properties. The thio group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. The structural features allow it to bind to active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of developing treatments for diseases where enzyme dysregulation is a factor .

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymes : The compound may act as a competitive inhibitor by binding to the active sites of enzymes.

- Modulation of Signaling Pathways : By interacting with receptors or kinases, the compound could alter signaling pathways that regulate cell growth and apoptosis.

- Induction of Ferroptosis : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death, through reactive oxygen species generation .

Research Findings and Case Studies

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-12-13-3-2-10-18-11-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKJVTMLIIVXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.